molecular formula C28H26N2O5 B13392026 1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 84472-83-3

1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13392026
CAS No.: 84472-83-3
M. Wt: 470.5 g/mol
InChI Key: JJJNFNLUKYZAKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine-2,4-dione core, which is substituted with a 4-hydroxy-5-(trityloxymethyl)oxolan-2-yl group. The trityloxymethyl group provides stability and enhances the compound’s reactivity in certain chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting with the preparation of the oxolan-2-yl intermediate. This intermediate is then reacted with pyrimidine-2,4-dione under specific conditions to yield the final product. Common reagents used in the synthesis include trityl chloride, pyrimidine derivatives, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Large-scale production may involve the use of automated reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in compounds with new functional groups replacing the trityloxymethyl group .

Scientific Research Applications

1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The trityloxymethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor in certain biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the trityloxymethyl group, which provides enhanced stability and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-23-18-26(30-17-16-25(32)29-27(30)33)35-24(23)19-34-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23-24,26,31H,18-19H2,(H,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJNFNLUKYZAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321445
Record name MLS003171338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84472-83-3, 14270-73-6
Record name NSC378650
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378650
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003171338
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.